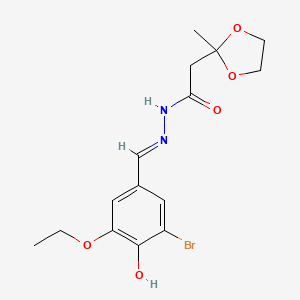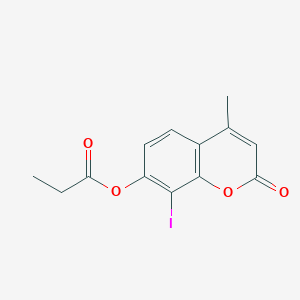![molecular formula C22H22N2O3 B6134758 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, also known as compound 1, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用機序
The mechanism of action of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 involves its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and prostaglandins. Specifically, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been extensively studied in vitro and in vivo, which provides a solid foundation for further research. However, one of the limitations of using 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several potential future directions for the study of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to explore the potential therapeutic applications of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in the treatment of various diseases, including cancer, neurodegenerative disorders, and chronic pain. Finally, the development of novel analogs of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 with improved pharmacological properties could also be an area of future research.
Conclusion:
In conclusion, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, or 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1, is a synthetic molecule that has shown great potential for therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects, as well as its neuroprotective properties, make it an attractive target for further research. While there are some limitations to its use in lab experiments, the potential benefits of studying 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 make it a promising area of research for the future.
合成法
The synthesis of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 involves a multi-step process that starts with the reaction of 2-bromo-1-phenyl-1H-indole with acetic anhydride to form 2-acetyl-1-phenyl-1H-indole. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to have analgesic effects by inhibiting the production of prostaglandins, which are involved in the perception of pain.
特性
IUPAC Name |
1-[2-(2-phenylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(23-12-6-10-18(14-23)22(26)27)15-24-19-11-5-4-9-17(19)13-20(24)16-7-2-1-3-8-16/h1-5,7-9,11,13,18H,6,10,12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAOQJXCGQGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)


![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)